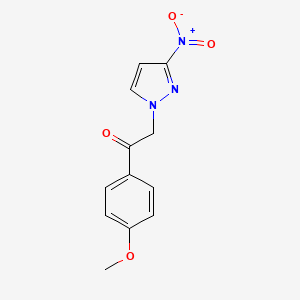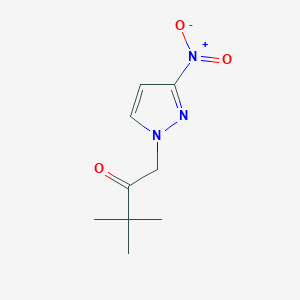
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate, also known as 3-bromopyridin-2-ylmethylpiperidine-4-carboxylate, is a synthetic compound that is used in various scientific research applications. This compound has been studied for its potential biochemical and physiological effects, and has been found to have a wide range of applications in laboratory experiments. In
科学的研究の応用
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has been used in various scientific research applications. This compound has been studied for its potential as an antimicrobial agent, and has been found to be effective against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential as an antioxidant, and has been found to protect cells from oxidative damage. Furthermore, this compound has been studied for its potential as an anti-cancer agent, and has been found to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, this compound may act as an inhibitor of certain transcription factors, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, this compound has been found to have antioxidant and neuroprotective effects. Furthermore, this compound has been found to have anti-diabetic and anti-hyperlipidemic effects.
実験室実験の利点と制限
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound is relatively non-toxic, and has been found to have a wide range of potential applications. However, this compound does have some limitations for laboratory experiments. This compound can be difficult to purify, and can be difficult to store for long periods of time. Additionally, this compound is relatively expensive, and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the research of methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate. These include further research into the compound’s potential as an antimicrobial agent, antioxidant, anti-cancer agent, and anti-inflammatory agent. Additionally, further research into the compound’s potential as an anti-diabetic and anti-hyperlipidemic agent is warranted. Furthermore, further research into the compound’s mechanism of action, as well as its potential toxicological and pharmacological effects, is needed. Finally, further research into the compound’s potential as a drug delivery system is needed.
合成法
Methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate can be synthesized through a three-step process. The first step involves the reaction of 4-methylpiperidine-1-carboxylic acid with Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylateine-2-yl bromide to produce 4-methylpiperidine-1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)carboxylic acid. In the second step, this acid is then reacted with methylmagnesium bromide to produce 4-methylpiperidine-1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)methyl ester. Finally, this ester is reacted with sodium hydroxide to produce methyl 1-(Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylatein-2-yl)piperidine-4-carboxylate.
特性
IUPAC Name |
methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLDPXRIVIUGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)




